(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
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Overview
Description
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.
Hydroxylation: Introduction of the hydroxyl group can be accomplished using oxidation reactions, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5S)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: Without specific stereochemistry.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxamide: An amide derivative.
Uniqueness
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
XTEBUCCBQRIZOA-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H](CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C(CC2)O |
Origin of Product |
United States |
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